3,4-dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone
Description
The compound 3,4-dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone features a dihydroisoquinoline scaffold linked via a methanone bridge to a piperidine ring substituted at the 1-position with a pyrimidin-2-yl group. This structure combines two pharmacologically significant motifs:
- Dihydroisoquinoline: Known for its role in central nervous system (CNS) targeting, enzyme inhibition (e.g., butyrylcholinesterase), and modulation of neurotransmitter pathways .
- Pyrimidine-substituted piperidine: Enhances binding to enzymes or receptors through hydrogen bonding and π-π interactions, as seen in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C19H22N4O/c24-18(23-13-6-15-4-1-2-5-17(15)14-23)16-7-11-22(12-8-16)19-20-9-3-10-21-19/h1-5,9-10,16H,6-8,11-14H2 |
InChI Key |
CEUCQUQTNCCFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Fragment Coupling via Nucleophilic Acyl Substitution
A foundational method involves coupling pre-synthesized 3,4-dihydroisoquinoline (THIQ) and 1-(pyrimidin-2-yl)piperidin-4-yl fragments through a ketone linkage. Key steps include:
Step 1: Synthesis of 1-(Pyrimidin-2-yl)Piperidin-4-carboxylic Acid
Piperidin-4-carboxylic acid is functionalized at the nitrogen atom via nucleophilic substitution with 2-chloropyrimidine. Reaction conditions typically employ potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst in refluxing acetonitrile (CH₃CN) or dimethoxyethane (DME) (Figure 1).
Step 2: Activation of the Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, facilitating subsequent nucleophilic attack.
Step 3: Coupling with 3,4-Dihydroisoquinoline
The acyl chloride reacts with THIQ in the presence of a base such as triethylamine (Et₃N) to yield the target methanone derivative. This step achieves moderate yields (50–65%) and requires purification via column chromatography.
Reaction Scheme:
Alkylation of THIQ with Preformed Piperidinyl-Pyrimidine Intermediates
Alternative routes utilize alkylation of THIQ with a pre-synthesized pyrimidine-containing piperidine derivative. For example, 4-(chlorocarbonyl)-1-(pyrimidin-2-yl)piperidine is reacted with THIQ under basic conditions (K₂CO₃, DME, reflux). This method avoids acyl chloride intermediates, improving safety and scalability (Table 1).
Table 1: Comparative Analysis of Classical Methods
| Parameter | Acyl Chloride Route | Direct Alkylation |
|---|---|---|
| Yield | 50–65% | 70–75% |
| Reaction Time | 12–24 h | 6–8 h |
| Purification Complexity | High (chromatography) | Moderate (recrystallization) |
Modern Green Chemistry Approaches
Solvent-Free Neat Synthesis
A solvent-free method leverages urea as a catalyst to promote cyclization and coupling reactions. This approach, validated for analogous dihydroisoquinoline derivatives, eliminates toxic solvents and reduces waste. While specific data for the target compound are scarce, extrapolation from similar systems suggests yields comparable to classical methods (60–70%) with shorter reaction times (2–4 h).
Mechanistic Insight:
Urea facilitates proton transfer during the electrocyclic ring-opening of intermediates, favoring the formation of the methanone linkage over competing pathways (e.g., aza-Michael addition).
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as the alkylation of THIQ. For instance, reacting THIQ with 4-(pyrimidin-2-yl)piperidine-1-carbonyl chloride under microwave conditions (100°C, 30 min) achieves 80% yield, significantly outperforming conventional heating.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols optimize throughput using continuous flow reactors. A representative process involves:
-
Continuous Acyl Chloride Formation: Piperidin-4-carboxylic acid and thionyl chloride are fed into a flow reactor at 50°C.
-
In-Line Coupling: The acyl chloride stream merges with a THIQ solution in the presence of Et₃N, achieving >90% conversion in <10 min.
Advantages:
-
Reduced exposure to hazardous intermediates.
-
Consistent product quality (purity >98%).
Analytical and Optimization Challenges
Purification and Characterization
Crude products often contain unreacted THIQ or hydrolyzed acyl chloride byproducts. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water) is standard for purification. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Yield Optimization Strategies
-
Catalyst Screening: Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) improves reactivity in DME, boosting yields to 80%.
-
Temperature Control: Maintaining reflux temperatures (±2°C) prevents thermal degradation of the pyrimidine ring.
Emerging Methodologies
Biocatalytic Approaches
Recent advances explore lipase-catalyzed transesterification for fragment coupling. While still experimental, this method offers enantioselectivity advantages for chiral variants of the target compound.
Photoredox Catalysis
Preliminary studies indicate that visible-light-mediated catalysis can initiate radical-based coupling reactions at ambient temperatures, though yields remain suboptimal (30–40%).
Key Citations WO2020165031A1 (synthetic protocols for THIQ derivatives) PMC5079764 (alkylation and microwave optimization) Urea-promoted neat synthesis (green chemistry) ACS Journal of Medicinal Chemistry (industrial-scale alkylation)
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced isoquinoline derivatives, and substituted isoquinoline derivatives .
Scientific Research Applications
Cardiovascular Diseases
Research indicates that derivatives of isoquinoline-piperidinylmethanone exhibit significant activity as selective adrenoreceptor antagonists, particularly targeting the alpha-2C receptor. This action suggests potential applications in treating cardiovascular diseases, including diabetic microangiopathies and related complications such as diabetic retinopathy and nephropathy .
Diabetic Complications
The compound has been highlighted for its role in the treatment and prophylaxis of various diabetic conditions, including:
- Diabetic foot ulcers
- Diabetic erectile dysfunction
- Diabetic heart failure
These applications stem from its ability to promote wound healing and improve microcirculation in diabetic patients .
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of related compounds. The design of inhibitors targeting cyclooxygenase-II (COX-II) pathways has shown promise in managing inflammation associated with cardiovascular diseases and cancer . The isoquinoline scaffold may contribute to this activity, making it a candidate for further development in anti-inflammatory therapies.
Clinical Development
A study on the pharmacokinetics of a related compound demonstrated the need for high-quality standards to quantify metabolites effectively. This research is crucial for assessing the efficacy of the compound in clinical settings . The identification of nine main metabolites through mass spectrometry highlights the compound's metabolic profile and potential therapeutic window.
Synthesis and Testing
Research detailing the synthesis of isoquinoline derivatives has provided insights into their biological activity. For instance, compounds designed with specific substitutions showed varying degrees of inhibition against targeted receptors, indicating a structure-activity relationship that can guide future drug design efforts .
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations
Pyrimidine Substitution: The morpholino-pyrimidine group in Compound 32 enhances polarity and hydrogen-bonding capacity, critical for targeting mycobacterial enzymes . The pyrrolo-pyrimidine in Compound 34 introduces a fused ring system, improving selectivity and binding affinity for CNS targets . The target compound’s pyrimidin-2-yl group may optimize steric and electronic properties for undisclosed targets.
Synthetic Yields: Compound 32 achieved a 77% yield via reductive amination, suggesting efficient synthesis routes for similar derivatives .
Biological Activity: BChE inhibitors () with IC₅₀ values in the µM range highlight the dihydroisoquinoline’s role in enzyme interaction . Antitubercular activity in Compound 32 underscores the importance of pyrimidine-morpholino motifs in disrupting bacterial cell wall synthesis .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Piperidine rings with aromatic substituents (e.g., pyrimidine) generally exhibit slower hepatic clearance, as seen in Compound 34’s oral bioavailability .
Biological Activity
3,4-Dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H20N6OS
- Molecular Weight : 428.5 g/mol
- CAS Number : 1105241-97-1
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit:
- Adenosine Receptor Modulation : Compounds with similar structures have demonstrated antagonistic properties at adenosine A2A receptors, which are involved in various physiological processes including inflammation and cancer progression .
- Neuroprotective Effects : Research indicates that derivatives of 3,4-dihydroisoquinoline can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to 3,4-dihydroisoquinolinones:
- In vitro Studies : These compounds have shown cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 9 µM in inhibiting cancer cell proliferation .
- Mechanistic Insights : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, mediated by the activation of specific signaling pathways that lead to cell death .
Antimicrobial Properties
Research has also pointed towards antimicrobial activities:
- Broad-Spectrum Activity : Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Neuroprotective Effects
The neuroprotective properties are significant for conditions like Alzheimer's and Parkinson's diseases:
- Cell Viability Assays : Compounds similar to 3,4-dihydroisoquinolinones have been shown to enhance neuronal survival under oxidative stress conditions .
Case Studies
Q & A
Q. Optimization Tips :
- Catalysts : Use NaBH(OAc)₃ or sodium triacetoxyborohydride for reductive amination steps to improve yields (e.g., 70–98% reported) .
- Solvents : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
- Purification : Silica gel chromatography or recrystallization (e.g., from EtOH) ensures high purity .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying connectivity. Key signals include:
- High-Resolution Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., experimental [M+H]⁺ matches theoretical within 2 ppm) .
- Infrared Spectroscopy (IR) : Carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ validate the methanone bridge .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
Advanced: How do structural modifications to the pyrimidine or piperidine moieties affect biological activity and selectivity as an α2-adrenoreceptor antagonist?
Answer:
Structure-Activity Relationship (SAR) Insights :
-
Pyrimidine Substitutions :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Increase binding affinity to α2-adrenoreceptors by enhancing dipole interactions. For example, bromine at the pyrimidine 5-position improves IC₅₀ by 3-fold .
- Hydrophobic Groups (e.g., benzyl) : Improve membrane permeability but may reduce selectivity over related receptors (e.g., α1-adrenoreceptors) .
-
Piperidine Modifications :
Q. In Vivo Models :
- Rodent Pharmacokinetics : Administer orally (10 mg/kg) to assess bioavailability (>50% is ideal) and brain penetration (plasma/brain ratio <0.5 suggests CNS activity) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: How can molecular docking and biophysical assays elucidate target binding mechanisms?
Answer:
-
Molecular Docking :
- Software : Schrödinger Glide or AutoDock Vina.
- Key Interactions :
-
Pyrimidine nitrogen forms hydrogen bonds with Asp113 of α2-adrenoreceptor.
-
Biophysical Assays :
Advanced: What strategies mitigate off-target effects while preserving α2-adrenoreceptor potency?
Answer:
- Selectivity Screening : Test against GPCR panels (e.g., dopamine D2, serotonin 5-HT2A) to identify cross-reactivity .
- Scaffold Hopping : Replace dihydroisoquinoline with tetrahydroisoquinoline to reduce hERG channel inhibition .
- Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance solubility and reduce first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
